molecular formula C10H19N3OS B12589041 4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 642462-62-2

4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12589041
CAS No.: 642462-62-2
M. Wt: 229.34 g/mol
InChI Key: HBIDCOOCRQERFL-UHFFFAOYSA-N
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Description

4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of heptyl hydrazine with formaldehyde and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring. The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydrotriazole.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions

Major Products

    Oxidation: 4-Heptyl-5-(carboxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

    Reduction: 4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-1,2,4-triazole

    Substitution: Various substituted triazoles depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical processes in microorganisms, leading to their death. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Heptyl-3-methyl-1H-pyrazol-5-ol
  • 4-Heptyl-5-(hex-5-en-2-yn-1-yl)-2,2-dimethyl-1,3-dioxolane
  • 4-Heptyl-5-heptylimino-1,2,4-dithiazolidin-3-one

Uniqueness

Compared to similar compounds, 4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of a heptyl chain and a hydroxymethyl group attached to the triazole ring. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

642462-62-2

Molecular Formula

C10H19N3OS

Molecular Weight

229.34 g/mol

IUPAC Name

4-heptyl-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H19N3OS/c1-2-3-4-5-6-7-13-9(8-14)11-12-10(13)15/h14H,2-8H2,1H3,(H,12,15)

InChI Key

HBIDCOOCRQERFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=NNC1=S)CO

Origin of Product

United States

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